molecular formula C12H22N2O3 B595320 (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate CAS No. 1246650-98-5

(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate

Cat. No. B595320
CAS RN: 1246650-98-5
M. Wt: 242.319
InChI Key: FHFUKPWBTBBQNW-VHSXEESVSA-N
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Description

“(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate” is produced in accordance with internationally recognized requirements for the development and production of reference standards . It’s also known as TBOA, a potent competitive inhibitor of excitatory amino acid transporters (EAATs).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocyclic frameworks, such as pyrazolopyridines, are often used in drug design due to their pharmacological properties . The tert-butyl group in the compound can be used to introduce steric bulk or to protect functional groups during chemical reactions.

Biomedical Applications

Due to the structural similarity with natural bioactive compounds, derivatives of this compound can be explored for their biomedical applications. This includes potential use in the development of new pharmaceuticals that target specific biological pathways .

Analgesic Activity

Research has indicated that certain derivatives of hexahydro-pyrido oxazines exhibit potent analgesic activity. This suggests that the compound could be modified to enhance its efficacy and selectivity for the development of new pain-relief medications .

Chemical Synthesis Building Blocks

This compound can act as a building block in chemical synthesis, providing a versatile starting point for the creation of a wide range of complex molecules. Its structure allows for various functionalizations, which can lead to the synthesis of novel compounds with potential industrial and research applications .

Safety And Hazards

The safety data sheet (SDS) for this compound can be viewed and downloaded for free at Echemi.com . The SDS would provide information on hazards, handling, storage, and emergency measures.

properties

IUPAC Name

tert-butyl (4aS,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-10-9(8-14)13-5-7-16-10/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUKPWBTBBQNW-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate

CAS RN

1246650-98-5
Record name rac-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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